N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-10-4-5-11(2)15-14(10)18-17(22-15)19-16(20)12-6-8-13(21-3)9-7-12/h4-9H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPKAHGVVLGIFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide typically involves the reaction of 4,7-dimethyl-1,3-benzothiazol-2-amine with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions may be optimized to increase yield and purity, and additional purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: It may be used in the production of specialty chemicals, dyes, or other industrial products.
Mechanism of Action
The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound belongs to the benzothiazole class, whereas compounds in (e.g., triazole-thiones [7–9]) are 1,2,4-triazole derivatives. Key structural differences include:
Spectroscopic Profiles
The absence of C=S in the target compound distinguishes it from triazole-thiones, while its methoxy group (δ ~3.8 ppm in NMR) contrasts with halogen/sulfonyl substituents in compounds .
Data Tables
Table 1: Structural and Spectroscopic Comparison
| Compound Class | Core Structure | Key Functional Groups | IR C=O (cm⁻¹) | IR C=S (cm⁻¹) | Notable NMR Features |
|---|---|---|---|---|---|
| Benzothiazole Amide | Benzothiazole | Amide, Methoxy | ~1660 | Absent | δ 2.5 (CH₃), δ 3.8 (OCH₃) |
| Triazole-Thiones [7–9] | 1,2,4-Triazole | Thione, Sulfonyl | Absent | 1247–1255 | δ 7.2–8.3 (Ar-H), δ absent (SH) |
Biological Activity
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antiproliferative effects against cancer cell lines, mechanisms of action, and related pharmacological properties.
Chemical Structure and Properties
The compound features a benzothiazole moiety substituted with two methyl groups at positions 4 and 7, and a methoxy group at position 4 of the benzamide. This unique structure may influence its biological activity through electronic and steric effects.
IUPAC Name: this compound
Molecular Formula: C16H18N2O2S
Molecular Weight: 302.39 g/mol
Antiproliferative Activity
Several studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.2 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 3.8 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 6.5 | DNA damage response activation |
These results indicate that the compound exhibits moderate to strong antiproliferative activity across different cancer types, with MCF-7 cells showing the highest sensitivity.
The mechanisms underlying the biological activity of this compound appear to involve several pathways:
- Apoptosis Induction : The compound has been shown to activate caspases (caspase 3/7), leading to programmed cell death in tumor cells .
- DNA Damage : Studies indicate that this compound can cause significant DNA damage in cancer cells, as evidenced by assays measuring DNA fragmentation .
- Hypoxia Selectivity : Similar compounds have demonstrated selective cytotoxicity in hypoxic environments typical of tumor microenvironments, suggesting a potential application in targeted cancer therapies .
Case Studies and Research Findings
A notable study evaluated the biological activity of various benzothiazole derivatives, including this compound. The research focused on their cytotoxic properties against hypoxic tumor cells and revealed promising results for this specific compound as a potential hypoxia-selective agent .
Q & A
Q. What are the optimal synthetic routes for N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide, and how can reaction yields be maximized?
Methodological Answer: The synthesis typically involves coupling 4-methoxybenzoyl chloride with a substituted 2-aminobenzothiazole precursor. Key steps include:
- Reagent Selection : Use pyridine as a base and solvent to neutralize HCl generated during amide bond formation, as demonstrated in analogous benzothiazole syntheses .
- Reaction Monitoring : Employ TLC or HPLC to track reaction progress and minimize byproducts .
- Yield Optimization : Purify via column chromatography (e.g., silica gel) or recrystallization (methanol/water systems). Note that decomposition during purification can occur; consider low-temperature crystallization or alternative solvents (e.g., ethyl acetate/hexane) .
- Typical Yields : Expect 70–90% for well-optimized procedures, depending on substituent steric effects .
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer: Combine spectroscopic and analytical techniques:
- NMR Spectroscopy : Analyze - and -NMR to verify substituent positions (e.g., methyl groups at 4,7-positions on benzothiazole, methoxy on benzamide) .
- Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error (e.g., CHNOS: calc. 312.0905, observed 312.0908) .
- Elemental Analysis : Validate purity (>98%) for publication-ready data .
Q. What purification challenges arise during synthesis, and how can they be addressed?
Methodological Answer:
- Decomposition Risks : Amide bonds or benzothiazole rings may degrade under harsh conditions. Avoid prolonged heating during solvent evaporation; use rotary evaporation at ≤40°C .
- Byproduct Formation : Optimize stoichiometry (1:1 molar ratio of benzoyl chloride to amine) and monitor intermediates via LC-MS .
- Chromatography Issues : Replace silica gel with neutral alumina if acidic/byproduct interactions occur .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for benzothiazole derivatives like this compound?
Methodological Answer:
- Substituent Variation : Modify methoxy (e.g., replace with ethoxy, halogen) or benzothiazole methyl groups to assess electronic/steric effects on bioactivity .
- Biological Assays : Test derivatives against target enzymes (e.g., PDE IV, Wnt/β-catenin pathways) using IC measurements. For example, similar compounds showed activity at 4 µM in enzyme inhibition studies .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with active sites, prioritizing substituents that enhance hydrophobic/electrostatic interactions .
Q. How does crystallographic data inform the molecular packing and stability of this compound?
Methodological Answer:
- Hydrogen Bonding Analysis : Use X-ray crystallography (SHELX refinement) to identify stabilizing interactions (e.g., N–H···N or C–H···O bonds). For example, centrosymmetric dimers via N–H···N bonds were critical in analogous benzothiazole structures .
- Thermal Stability : Correlate melting points (e.g., 177°C for similar derivatives) with crystal lattice energy .
- Solvent Effects : Recrystallize from methanol or acetonitrile to control polymorphism .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC values may arise from varying ATP concentrations in kinase assays .
- Metabolite Interference : Test for compound degradation in assay media via LC-MS .
- Control Experiments : Include positive controls (e.g., known inhibitors like IWP-2 for Wnt/β-catenin studies) to validate experimental setups .
Q. What strategies are effective for studying enzyme inhibition mechanisms involving this compound?
Methodological Answer:
- Kinetic Studies : Perform time-dependent inhibition assays to distinguish competitive/non-competitive binding .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to elucidate interaction forces .
- Mutagenesis : Engineer enzyme variants (e.g., PFOR enzyme) to identify critical residues for inhibition, as seen in nitazoxanide studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
